N-(Adamantan-1-YL)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide
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Overview
Description
N-(Adamantan-1-YL)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is a complex organic compound that integrates an adamantane unit with a dibenzo thiazin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide typically involves the integration of an adamantane unit with a dibenzo thiazin structure. The synthetic route often starts with the preparation of adamantane derivatives, followed by their reaction with dibenzo thiazin intermediates under acidic conditions . The reaction conditions usually involve the use of strong acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state derivatives.
Substitution: The adamantane and dibenzo thiazin units can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N-(Adamantan-1-YL)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of conformationally restricted peptidomimetics.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide involves its interaction with specific molecular targets and pathways. The adamantane unit provides rigidity and stability, while the dibenzo thiazin structure allows for various interactions with biological molecules. These interactions can modulate biological pathways, making the compound useful in drug development and other applications .
Properties
Molecular Formula |
C26H30N2O3S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C26H30N2O3S/c1-2-17-7-8-23-22(12-17)21-5-3-4-6-24(21)32(30,31)28(23)16-25(29)27-26-13-18-9-19(14-26)11-20(10-18)15-26/h3-8,12,18-20H,2,9-11,13-16H2,1H3,(H,27,29) |
InChI Key |
OPIVCRBMSBMLJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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